molecular formula C6H2BrClF2O B12097362 5-Bromo-4-chloro-2,3-difluorophenol

5-Bromo-4-chloro-2,3-difluorophenol

Cat. No.: B12097362
M. Wt: 243.43 g/mol
InChI Key: HPEBHWGCBOBNRZ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2,3-difluorophenol is a useful research compound. Its molecular formula is C6H2BrClF2O and its molecular weight is 243.43 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrClF2O

Molecular Weight

243.43 g/mol

IUPAC Name

5-bromo-4-chloro-2,3-difluorophenol

InChI

InChI=1S/C6H2BrClF2O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H

InChI Key

HPEBHWGCBOBNRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)F)O

Origin of Product

United States

An Overview of Polyhalogenated Aromatic Compounds in Synthetic Chemistry

Polyhalogenated aromatic hydrocarbons (PAHs) are organic compounds that feature multiple halogen atoms attached to their aromatic rings. nih.govlibretexts.orgnumberanalytics.com These compounds are not only significant environmental subjects but also hold considerable importance in the realm of synthetic chemistry. The incorporation of halogens like fluorine, chlorine, bromine, and iodine into an aromatic structure can dramatically alter the molecule's physical, chemical, and biological properties. numberanalytics.comresearchgate.net

In synthetic chemistry, polyhalogenated aromatics serve as versatile precursors for the synthesis of more complex molecules. rsc.org The presence of multiple halogen atoms offers several strategic advantages:

Site-Selectivity: The differential reactivity of various halogens allows for selective transformations at specific positions on the aromatic ring.

Modulation of Reactivity: Halogen atoms influence the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic substitution reactions. tutorchase.com

Introduction of Functional Groups: Halogens can be readily replaced by a wide range of other functional groups through various cross-coupling reactions, opening pathways to diverse molecular architectures. researchgate.net

The strategic placement of different halogens, as seen in 5-Bromo-4-chloro-2,3-difluorophenol, allows for a programmed sequence of reactions, making them highly valuable in multi-step syntheses.

The Importance of the Phenolic Hydroxyl Group and Halogen Substituents in Chemical Transformations

The chemical behavior of 5-Bromo-4-chloro-2,3-difluorophenol is largely dictated by the interplay between its phenolic hydroxyl group and the attached halogen atoms.

The phenolic hydroxyl group (-OH) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. britannica.com It is also acidic, readily forming a phenoxide ion in the presence of a base. britannica.comwikipedia.org This enhances the nucleophilicity of the aromatic ring and facilitates reactions with weak electrophiles. britannica.com The hydroxyl group itself can undergo reactions such as esterification and etherification. britannica.comwikipedia.org Furthermore, the hydrogen-donating ability of the phenolic hydroxyl group is a key factor in the antioxidant properties of many phenolic compounds. nih.govwisdomlib.org

Halogen substituents exert a significant influence on the reactivity of the aromatic ring. tutorchase.com Their effects are twofold:

Inductive Effect: Being more electronegative than carbon, halogens withdraw electron density from the ring through the sigma bond, which deactivates the ring towards electrophilic attack.

Resonance Effect: Halogens can donate a lone pair of electrons to the aromatic pi-system, which activates the ring, particularly at the ortho and para positions.

Positioning of 5 Bromo 4 Chloro 2,3 Difluorophenol Within Contemporary Organic Synthesis Research

5-Bromo-4-chloro-2,3-difluorophenol is a specialized reagent that finds its place in research focused on the synthesis of highly substituted and complex aromatic compounds. Its utility stems from the unique combination and arrangement of its functional groups, which allow for a series of selective and controlled chemical transformations.

The presence of bromine, chlorine, and fluorine atoms on the same aromatic ring provides multiple handles for sequential cross-coupling reactions. This allows for the programmed introduction of different substituents, a crucial strategy in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The fluorine atoms, in particular, are of interest as their incorporation into organic molecules can significantly enhance metabolic stability and binding affinity. researchgate.net

Researchers can leverage the differential reactivity of the C-Br, C-Cl, and C-F bonds to achieve site-selective modifications. For example, a palladium-catalyzed Suzuki or Sonogashira coupling reaction would likely occur preferentially at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations. The phenolic hydroxyl group can be used to direct reactions or can be protected and deprotected as needed to facilitate the desired synthetic route.

Research Gaps and Opportunities Pertaining to 5 Bromo 4 Chloro 2,3 Difluorophenol

Retrosynthetic Analysis and Strategic Disconnections for this compound

A retrosynthetic analysis of this compound suggests several potential disconnection points. The final arrangement of the bromo, chloro, and fluoro groups, along with the hydroxyl group, dictates the most viable synthetic approaches.

A primary disconnection can be made at the C-Br bond, suggesting a late-stage bromination of a 4-chloro-2,3-difluorophenol (B1459376) precursor. Alternatively, disconnection at the C-Cl bond points to a chlorination of a 5-bromo-2,3-difluorophenol (B62985) intermediate. The hydroxyl group could be introduced via a Sandmeyer-type reaction from a corresponding aniline (B41778) or through nucleophilic substitution on a suitably activated aryl halide.

Given the directing effects of the halogens and the hydroxyl group, a plausible retrosynthetic pathway starts from a more simply substituted difluorinated precursor, such as 1,2-difluorobenzene. Sequential halogenation and functional group interconversions would then lead to the target molecule. A potential starting material could be 2,3-difluoroaniline, which allows for the introduction of other functional groups through diazotization reactions.

Strategic Disconnections:

Disconnection Precursor Key Transformation
C5-Br 4-Chloro-2,3-difluorophenol Electrophilic Bromination
C4-Cl 5-Bromo-2,3-difluorophenol Electrophilic Chlorination
C1-OH 5-Bromo-4-chloro-2,3-difluoroaniline Diazotization/Hydrolysis
C2-F / C3-F Substituted benzene (B151609) Nucleophilic/Electrophilic Fluorination

Direct Halogenation Strategies for Phenolic Substrates

Direct halogenation of a phenolic substrate is a common method for introducing halogen atoms onto an aromatic ring. However, controlling the regioselectivity in a polysubstituted system is a significant challenge.

The bromination of phenolic compounds is typically achieved using electrophilic bromine sources such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or tetraalkylammonium tribromides. mdpi.com The hydroxyl group is a strong activating and ortho-, para-directing group. In a potential precursor like 4-chloro-2,3-difluorophenol, the hydroxyl group would direct bromination to the positions ortho and para to it. The position para to the hydroxyl group is already occupied by the chloro substituent. The electronic effects of the fluorine and chlorine atoms would also influence the regioselectivity. Acidic conditions can be employed to deactivate the ring towards bromination, sometimes allowing for more selective reactions at less activated positions. nih.gov

Hypothetical Regioselective Bromination Data:

Starting Material Brominating Agent Solvent Conditions Major Product
4-Chloro-2,3-difluorophenol NBS CH₂Cl₂ 0 °C to rt This compound
4-Chloro-2,3-difluorophenol Br₂ in Acetic Acid Acetic Acid rt Mixture of isomers

Similar to bromination, the direct chlorination of a phenolic precursor like 5-bromo-2,3-difluorophenol would be directed by the hydroxyl group. Reagents such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) are commonly used. The challenge lies in preventing over-chlorination and achieving the desired regiochemistry. The combined directing effects of the bromo and fluoro substituents must be carefully considered.

Introducing fluorine atoms onto a phenolic ring can be accomplished through either electrophilic or nucleophilic methods. Electrophilic fluorinating agents, such as Selectfluor®, can directly introduce fluorine onto an electron-rich aromatic ring. researchgate.net However, these reactions can sometimes lead to dearomatization, forming cyclohexadienones. nih.gov

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) source like potassium fluoride or cesium fluoride. nih.govorganic-chemistry.org This approach often requires harsh reaction conditions and may not be suitable for a sensitive phenolic substrate. An alternative is the deoxyfluorination of phenols, which can be achieved using specific reagents that convert the hydroxyl group directly to a fluorine atom. nih.govorganic-chemistry.org

Multi-step Convergent and Linear Synthesis Routes

Due to the challenges in controlling regioselectivity in direct halogenation, multi-step synthetic sequences are often necessary to prepare highly substituted phenols.

A versatile strategy for the synthesis of substituted aromatic compounds involves the use of aniline precursors and diazotization reactions. researchgate.netrsc.org An appropriately substituted aniline can be converted to a diazonium salt, which can then be transformed into a variety of functional groups.

For the synthesis of this compound, a plausible route could start with 2,3-difluoroaniline. This starting material could undergo a sequence of halogenation and diazotization steps. For instance, selective bromination and chlorination of the aniline, followed by diazotization of the resulting 5-bromo-4-chloro-2,3-difluoroaniline and subsequent hydrolysis of the diazonium salt, would yield the target phenol (B47542). The Sandmeyer reaction, a variation of this process, allows for the introduction of halides from the diazonium salt. nih.gov

Hypothetical Synthesis via Diazotization:

Step Starting Material Reagents Product
1. Bromination 2,3-Difluoroaniline NBS, CH₃CN 4-Bromo-2,3-difluoroaniline
2. Chlorination 4-Bromo-2,3-difluoroaniline NCS, CH₃CN 5-Bromo-4-chloro-2,3-difluoroaniline
3. Diazotization 5-Bromo-4-chloro-2,3-difluoroaniline NaNO₂, H₂SO₄, H₂O, 0-5 °C [5-Bromo-4-chloro-2,3-difluorophenyl]diazonium
4. Hydrolysis [5-Bromo-4-chloro-2,3-difluorophenyl]diazonium H₂O, heat This compound

This multi-step approach offers better control over the placement of the substituents compared to the direct halogenation of a phenol. The sequence of halogenation steps on the aniline precursor would be critical to achieving the desired substitution pattern.

Sequential Halogenation and Hydroxylation Sequences

A logical approach to synthesizing this compound is through the sequential halogenation of a simpler phenol precursor. A plausible starting material for such a sequence is 2,3-difluorophenol (B1222669). sigmaaldrich.com The synthesis would involve a step-wise introduction of chlorine and bromine atoms.

The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atoms are deactivating yet also ortho- and para-directing.

A potential synthetic sequence could be:

Chlorination of 2,3-difluorophenol: The most activated positions for electrophilic attack on 2,3-difluorophenol are para and ortho to the hydroxyl group, namely positions 4, 6, and 5. Due to the combined directing effects, chlorination would likely yield a mixture of isomers. However, the 4-position is sterically accessible and electronically favored, leading to the formation of 4-chloro-2,3-difluorophenol as a major product.

Bromination of 4-chloro-2,3-difluorophenol: The subsequent bromination of 4-chloro-2,3-difluorophenol would be directed by the powerful hydroxyl group to the remaining ortho position (position 5). The hydroxyl group's activating effect would overcome the deactivating effects of the halogen substituents, driving the bromination to the desired position to yield this compound.

Table 1: Properties of Key Compounds in Sequential Halogenation

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,3-Difluorophenol6418-38-8C₆H₄F₂O130.09mp: 39-42 °C, bp: 178 °C. sigmaaldrich.com
4-Chloro-2,3-difluorophenolN/AC₆H₃ClF₂O164.54Intermediate in the proposed synthesis.
This compoundN/AC₆H₂BrClF₂O243.44Final target compound.

Application of Sandmeyer and Grignard Reactions in Precursor Synthesis

Alternative strategies involve building the halogen substitution pattern on a benzene ring before introducing the hydroxyl group. The Sandmeyer and Grignard reactions are powerful tools for this purpose, often starting from an aniline or a polyhalogenated benzene precursor.

Sandmeyer Reaction: The Sandmeyer reaction allows for the conversion of an aromatic amino group into a variety of substituents, including halogens and hydroxyl groups, via a diazonium salt intermediate. wikipedia.orgnih.govorganic-chemistry.org A plausible route to this compound using this method could start from 4-bromo-5-chloro-2,3-difluoroaniline.

The sequence would be:

Diazotization: The aniline precursor is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form the corresponding diazonium salt.

Hydroxylation: The diazonium salt is then subjected to hydrolysis, often in the presence of a copper(I) oxide catalyst, to replace the diazonium group with a hydroxyl group, yielding the final product. wikipedia.org

This approach is advantageous as it can provide specific substitution patterns that are not easily achievable through direct electrophilic substitution. organic-chemistry.org For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid has been demonstrated using a Sandmeyer reaction to convert an amine to a chloro group on a fluorinated ring. semanticscholar.org

Grignard Reaction: Grignard reagents offer a method to form carbon-carbon or carbon-heteroatom bonds. A potential Grignard-based synthesis could involve the formation of an organomagnesium reagent from a suitable polyhalogenated benzene, followed by reaction with an oxygen source.

A key challenge is the chemoselective formation of the Grignard reagent in the presence of multiple halogens. Generally, the reactivity of aryl halides towards magnesium is in the order I > Br > Cl > F. This allows for the selective formation of a Grignard reagent from a bromo-chloro-difluoro-benzene precursor at the more reactive carbon-bromine bond. walisongo.ac.id

A hypothetical pathway could be:

Grignard Reagent Formation: Reacting 1,4-dibromo-2-chloro-5,6-difluorobenzene with magnesium would selectively form the Grignard reagent at one of the C-Br bonds.

Oxidation/Hydroxylation: The resulting Grignard reagent could then be reacted with an oxygenating agent (e.g., O₂, followed by acidic workup) or a boronic ester followed by oxidation (e.g., with hydrogen peroxide) to install the hydroxyl group. The synthesis of 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene (B1294941) via a Grignard reaction followed by carboxylation demonstrates the feasibility of this selective reactivity. chemicalbook.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Halogenation

Transition metal catalysts, particularly those based on palladium (Pd) and copper (Cu), are instrumental in modern C-H functionalization and cross-coupling reactions, which can be applied to the synthesis of halogenated phenols. nih.govbeilstein-journals.orgnih.gov

Instead of using stoichiometric halogenating agents in classical electrophilic substitution, catalytic methods can offer greater control and milder reaction conditions. For the synthesis of this compound, a transition metal could be used to catalyze the direct C-H halogenation of a precursor like 4-chloro-2,3-difluorophenol.

Copper-Catalyzed Bromination: Copper catalysts have been shown to be effective for the selective bromination of C-H bonds. For example, a copper-catalyzed method has been developed for the C5-H bromination of 8-aminoquinoline (B160924) amides. rsc.org A similar system could potentially be adapted for the regioselective bromination of a chlorodifluorophenol precursor.

Palladium-Catalyzed Halogenation: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck) but can also be employed for direct C-H halogenation. These methods often involve a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle and can provide high selectivity.

Table 2: Potential Catalytic Systems for Halogenation

Catalyst TypeMetalPotential Application in SynthesisReaction Type
Copper(I) or Copper(II) SaltsCuSelective C-H bromination of 4-chloro-2,3-difluorophenol.Direct C-H Halogenation
Palladium ComplexesPdDirected C-H chlorination or bromination of a difluorophenol.Direct C-H Halogenation
Nickel ComplexesNiCross-coupling of a dihalo-difluorophenol with a halide source.Cross-Coupling

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com These principles are highly relevant to the synthesis of complex molecules like this compound.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic C-H activation routes are generally more atom-economical than classical methods that may require protecting groups or stoichiometric reagents.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.gov The transition metal-catalyzed approaches discussed in section 2.4.1 are prime examples of this principle.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and generate waste. nih.gov A direct, selective C-H halogenation of a phenol precursor would be a greener approach than a lengthy synthesis involving multiple protection and deprotection steps.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized. skpharmteco.com Research into replacing hazardous solvents like chlorinated hydrocarbons or aprotic polar solvents with greener alternatives (e.g., water, supercritical CO₂, or biodegradable solvents) is a key area of green chemistry. rroij.comskpharmteco.com

Purity, Yield Optimization, and Scalability Considerations for this compound Synthesis

The successful laboratory synthesis of a compound does not guarantee its viability on an industrial scale. Purity, yield, and scalability are critical factors.

Purity and Optimization: The synthesis of polyhalogenated phenols is often plagued by the formation of regioisomers, which can be difficult to separate due to their similar physical properties. Optimizing reaction conditions—such as temperature, reaction time, catalyst choice and loading, and reagent stoichiometry—is crucial to maximize the yield of the desired isomer and simplify purification. Techniques like fractional distillation, recrystallization, and chromatography are employed for purification, but minimizing the need for them at the reaction design stage is preferable.

Scalability: Scaling up a synthetic route from the lab bench to a production plant presents numerous challenges.

Cost: The cost of starting materials, reagents, and particularly transition metal catalysts can be prohibitive for large-scale production.

Safety: Exothermic reactions that are easily managed in a laboratory flask can pose significant thermal hazards in a large reactor. The toxicity and handling requirements of reagents and solvents must be carefully managed.

Waste Management: Large-scale synthesis generates significant amounts of waste. Processes that minimize waste, such as one-pot syntheses or those employing recyclable catalysts, are highly desirable. google.com The disposal of halogenated waste streams requires special consideration due to their environmental impact.

Electrophilic Aromatic Substitution Reactions of this compound

The phenolic hydroxyl group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). However, in this compound, the aromatic ring is heavily substituted with electron-withdrawing halogens, which deactivate the ring towards electrophilic attack. The single available position for substitution is at the C6 position, ortho to the hydroxyl group and meta to the bromine atom.

Further Halogenation Regioselectivity and Kinetics

Further halogenation of this compound is anticipated to occur at the C6 position, the only available site on the aromatic ring. The reaction would likely require forcing conditions due to the deactivating effect of the four halogen substituents. For instance, the halogenation of phenols typically proceeds readily, but the presence of multiple halogens significantly reduces the nucleophilicity of the aromatic ring. mlsu.ac.in

The kinetics of the reaction are expected to be slow. The regioselectivity is predetermined by the existing substitution pattern, leading exclusively to the formation of 2-halo-5-bromo-4-chloro-2,3-difluorophenol.

Table 1: Predicted Outcome of Further Halogenation

ReactantReagentPredicted Product
This compoundBr₂ / Lewis Acid2,5-Dibromo-4-chloro-2,3-difluorophenol
This compoundCl₂ / Lewis Acid5-Bromo-2,4-dichloro-2,3-difluorophenol

Nitration and Sulfonation Studies

Similarly, sulfonation with fuming sulfuric acid would be expected to introduce a sulfonic acid group at the C6 position. mlsu.ac.in The harsh conditions required for these transformations might also lead to side reactions or decomposition.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly given the presence of multiple electron-withdrawing halogen substituents that can stabilize the intermediate Meisenheimer complex. libretexts.org The reaction involves the displacement of one of the halogen atoms by a nucleophile.

Displacement of Halogen Atoms by Oxygen, Nitrogen, and Sulfur Nucleophiles

The displacement of a halogen atom on the ring by oxygen (e.g., alkoxides, phenoxides), nitrogen (e.g., amines), or sulfur (e.g., thiolates) nucleophiles is a key derivatization strategy. acsgcipr.orgnih.gov The success and regioselectivity of these reactions depend on the nature of the nucleophile, the leaving group ability of the halogens, and the reaction conditions. Generally, the reaction is facilitated by strong electron-withdrawing groups ortho or para to the leaving group.

Influence of Fluorine and Other Halogens on SNAr Reactivity

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile. Fluorine, being the most electronegative halogen, is generally the best leaving group in activated aromatic systems because it strongly stabilizes the intermediate carbanion through its inductive effect. However, the C-F bond is also the strongest, which can make it a poorer leaving group in the elimination step. The relative reactivity of the halogens in SNAr often follows the order F > Cl > Br > I, especially when the ring is highly activated. osti.gov

In this compound, the fluorine atoms at C2 and C3, and the chlorine at C4 are all potential sites for nucleophilic attack. The precise site of substitution would depend on a complex interplay of electronic and steric factors, as well as the specific nucleophile and reaction conditions employed.

Table 2: Predicted SNAr Products with Various Nucleophiles

NucleophileReagent ExamplePredicted Product Type
OxygenSodium Methoxide (NaOMe)Methoxy-substituted derivative
NitrogenAmmonia (NH₃)Amino-substituted derivative
SulfurSodium Thiophenoxide (NaSPh)Phenylthio-substituted derivative

Cross-Coupling Reactions Involving this compound

The presence of both bromine and chlorine atoms on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. wikipedia.orgorganic-chemistry.org These reactions are powerful tools for forming new carbon-carbon bonds.

The reactivity of the C-X bond in these couplings generally follows the order C-I > C-Br > C-Cl. Therefore, it is expected that the C-Br bond at the C5 position would be more reactive than the C-Cl bond at the C4 position. This difference in reactivity could allow for selective, stepwise functionalization of the molecule.

For instance, a Suzuki coupling with an arylboronic acid would likely first occur at the C-Br position under milder conditions. nih.gov A subsequent coupling at the C-Cl position would require more forcing conditions. Similarly, in Heck and Sonogashira reactions, the initial coupling would be favored at the more reactive C-Br bond. organic-chemistry.orglibretexts.org

Table 3: Predicted Cross-Coupling Reaction Outcomes

Reaction TypeCoupling PartnerPredicted Primary Product
SuzukiArylboronic acid5-Aryl-4-chloro-2,3-difluorophenol
HeckAlkene5-Alkenyl-4-chloro-2,3-difluorophenol
SonogashiraTerminal alkyne5-Alkynyl-4-chloro-2,3-difluorophenol

Functional Group Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for a variety of chemical modifications.

The hydroxyl group can be readily converted into an ether or an ester. Etherification is commonly achieved through the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org Alternatively, other etherification methods can be employed. google.comorganic-chemistry.orgorganic-chemistry.org

Esterification can be accomplished by reacting the phenol with a carboxylic acid or an acyl halide or anhydride, often in the presence of a catalyst or a base. These reactions are fundamental transformations that allow for the protection of the hydroxyl group or the introduction of new functional moieties.

Phenols can undergo oxidation to form quinones. libretexts.orglibretexts.orgyoutube.com The oxidation of this compound would likely require a strong oxidizing agent and could potentially lead to the formation of a substituted benzoquinone. However, the presence of multiple halogen substituents may influence the course of the oxidation. The oxidation of halophenols can be complex, sometimes leading to radical-promoted coupling products. mdpi.com

The reduction of the phenolic ring is a more challenging transformation due to the stability of the aromatic system. Catalytic hydrogenation under harsh conditions might lead to the saturation of the ring, but would likely also result in the hydrodehalogenation of the bromine and chlorine atoms. Selective reduction of one functional group in the presence of others in this molecule would require careful selection of reagents and reaction conditions.

Radical Reactions and Organometallic Chemistry of this compound

The halogen atoms on the aromatic ring of this compound can participate in radical reactions. For instance, under certain conditions, the C-Br bond could undergo homolytic cleavage to generate an aryl radical. Such radicals can participate in a variety of transformations, including addition to double bonds or aromatic systems. nih.govnih.govmit.edu

The organometallic chemistry of fluorinated phenols is an area of active research. epfl.ch The fluorine substituents significantly influence the electronic properties of the aromatic ring, which can affect the formation and reactivity of organometallic complexes. For example, directed ortho-metalation, where a functional group directs the deprotonation and subsequent metalation of an adjacent position, could potentially be applied to this system, although the interplay of the various substituents would need to be carefully considered.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound with the complexity of this compound, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton, carbon, and fluorine signals.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show signals for the phenolic hydroxyl proton (-OH) and the lone aromatic proton. The chemical shift of the aromatic proton would be influenced by the surrounding halogen substituents. Furthermore, coupling between the aromatic proton and the adjacent fluorine atoms (²JH-F and ³JH-F) would result in a complex splitting pattern, likely a doublet of doublets or a more intricate multiplet. The hydroxyl proton would appear as a broad singlet, the position of which would be dependent on solvent and concentration.

¹³C NMR Spectral Analysis: Carbon Framework and Substituent Effects

The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon bearing the hydroxyl group (C-1) would be shifted downfield, while the carbons bonded to the electronegative halogens (bromine, chlorine, and fluorine) would also exhibit characteristic downfield shifts. The carbon-fluorine couplings (¹JC-F, ²JC-F, etc.) would lead to splitting of the carbon signals, providing valuable information about the proximity of fluorine atoms to each carbon.

¹⁹F NMR Spectroscopy: Insights into Fluorine Environments

¹⁹F NMR spectroscopy is crucial for characterizing fluorinated organic compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts of these fluorine atoms would provide information about their local electronic environment. Additionally, a significant coupling constant (³JF-F) between the two adjacent fluorine atoms would be observed, appearing as a doublet for each fluorine signal.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the complex NMR spectra, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic proton and any other protons within coupling distance, although in this specific molecule, it would primarily confirm the absence of proton-proton correlations on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded (one-bond C-H coupling). It would definitively link the aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be instrumental in establishing the connectivity of the entire molecule by showing correlations between the aromatic proton and the neighboring carbons, as well as between the hydroxyl proton and adjacent carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Interpretation of Characteristic Vibrational Modes of the Phenolic, Halogenated Aromatic Ring

The IR and Raman spectra of this compound would exhibit several characteristic vibrational modes.

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the phenolic hydroxyl group.

C-O Stretch: A strong band in the IR spectrum around 1200 cm⁻¹ would correspond to the C-O stretching vibration.

Aromatic C=C Stretching: The aromatic ring would show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

C-H Bending: The out-of-plane bending of the lone aromatic C-H bond would give rise to a band in the 800-900 cm⁻¹ region of the IR spectrum.

C-X (Halogen) Stretching: The stretching vibrations for C-F, C-Cl, and C-Br bonds would appear in the fingerprint region of the spectrum. C-F stretches are typically strong and found in the 1000-1400 cm⁻¹ range. C-Cl stretches are observed in the 600-800 cm⁻¹ region, and C-Br stretches appear at lower frequencies, typically between 500 and 600 cm⁻¹.

Analysis of Hydrogen Bonding Interactions

No specific studies on the hydrogen bonding interactions of this compound have been identified. In principle, the phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen, fluorine, and chlorine atoms could potentially act as hydrogen bond acceptors. The presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom at the 2-position is plausible. Theoretical and spectroscopic investigations on 2-halophenols have shown that weak intramolecular hydrogen bonds can exist, with their strength being dependent on the nature of the halogen. For instance, weak hydrogen bonding has been suggested in 2-chloro, 2-bromo, and 2-iodophenol, while it is considered very weak or absent in 2-fluorophenol. rsc.org However, without experimental or computational data for this compound, any description of its hydrogen bonding network remains speculative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While HRMS is a standard technique for determining the exact mass and elemental composition of a compound, no published HRMS data for this compound could be located. The theoretical monoisotopic mass of this compound (C₆H₂BrClF₂O) can be calculated, but experimental verification is not present in the available literature.

Fragmentation Pathways and Structural Information from Tandem MS

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. However, no studies detailing the tandem MS analysis of this compound have been found. The fragmentation of this molecule would be expected to involve the loss of the halogen atoms, the hydroxyl group, and potentially cleavage of the aromatic ring, but the specific fragmentation pathways and the relative abundances of the resulting ions are unknown.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

The definitive determination of the three-dimensional molecular structure and crystal packing of a compound is achieved through X-ray crystallography. A search for crystallographic data for this compound in databases such as the Cambridge Structural Database (CSD) yielded no results. Therefore, no information is available regarding its crystal system, space group, unit cell dimensions, or the specifics of its solid-state conformation and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions in the Solid State

Without X-ray crystallography data, the conformational analysis and the nature of intermolecular interactions (such as halogen bonding, π-stacking, and hydrogen bonding) in the solid state of this compound cannot be determined.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. No published UV-Vis or fluorescence spectra for this compound are available. While studies on other halogenated phenols and fluorescein (B123965) derivatives exist nih.govmdpi.com, this information cannot be directly extrapolated to predict the specific absorption and emission maxima, molar absorptivity, or quantum yield of the title compound.

Computational and Theoretical Studies on 5 Bromo 4 Chloro 2,3 Difluorophenol

Spectroscopic Property Predictions

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Computational IR and Raman Spectra Simulation

The vibrational spectra of 5-Bromo-4-chloro-2,3-difluorophenol, specifically its Infrared (IR) and Raman spectra, can be simulated using computational methods. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

The theoretical vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of C-H, O-H, C-F, C-Cl, and C-Br bonds, as well as the vibrations of the aromatic ring. A comparison of the simulated spectra with experimentally obtained data would allow for a detailed and accurate assignment of the observed spectral bands. For instance, studies on similar halogenated phenols and benzoic acids have demonstrated excellent agreement between theoretical and experimental vibrational frequencies after applying a scaling factor to the computed values. nih.gov

Table 1: Hypothetical Key IR and Raman Vibrational Frequencies for this compound (cm⁻¹)

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
O-H Stretch~3500-3600Weak
C-H Stretch (Aromatic)~3000-3100Moderate
C=C Stretch (Aromatic)~1400-1600Strong
C-F Stretch~1100-1300Strong
C-Cl Stretch~700-800Moderate
C-Br Stretch~500-600Weak

Note: This table is illustrative and based on typical frequency ranges for these functional groups. Actual values would require specific computational calculations.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for such predictions.

The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide insights into the electronic environment of each nucleus. The electron-withdrawing effects of the halogen substituents (bromine, chlorine, and fluorine) and the hydroxyl group would significantly influence the chemical shifts of the aromatic protons and carbons. These theoretical predictions can aid in the assignment of complex experimental NMR spectra and confirm the molecular structure. While specific data for the target molecule is unavailable, vendor-supplied NMR data for related compounds like 2-Bromo-4,5-difluorophenol and 5-Bromo-2,4-difluoroaniline indicate the utility of such spectroscopic information. chemicalbook.comsigmaaldrich.com

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering insights into the energetics and kinetics of transformations that are often difficult to obtain experimentally.

Energetics and Kinetics of Key Transformations

For this compound, theoretical methods could be used to investigate various potential reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the phenolic hydroxyl group. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and their energies calculated.

This allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies, activation energies, and reaction rates. For example, in the synthesis of related aryl ethers, computational studies have helped to elucidate the reaction mechanism, including the deprotonation of the phenol (B47542) and subsequent nucleophilic attack. nih.gov

Regioselectivity and Stereoselectivity Predictions

The presence of multiple halogen substituents on the aromatic ring of this compound makes the prediction of regioselectivity in reactions like further halogenation or nitration a complex but important challenge. Computational modeling can predict the most likely sites of reaction by calculating the relative energies of the possible intermediates and transition states for each reaction pathway.

Factors influencing regioselectivity, such as the directing effects of the existing substituents (the activating hydroxyl group and the deactivating halogens) and steric hindrance, can be quantitatively assessed. These predictions are crucial for designing synthetic routes that yield the desired isomer with high selectivity.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions play a critical role in determining the physical properties and crystal packing of molecular solids. For this compound, a variety of non-covalent forces are expected to be at play.

These interactions, including hydrogen bonding (involving the hydroxyl group), halogen bonding (involving the bromine and chlorine atoms), and π-π stacking interactions between the aromatic rings, can be analyzed using computational techniques. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. Understanding these forces is essential for predicting the crystal structure and solid-state behavior of the compound. Studies on similar molecules have shown that intermolecular hydrogen bonds and other interactions can significantly influence the molecular arrangement in the solid state. nih.govmdpi.com

Applications of 5 Bromo 4 Chloro 2,3 Difluorophenol in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Aromatic Scaffolds

The dense arrangement of four different halogen atoms on the aromatic ring makes 5-Bromo-4-chloro-2,3-difluorophenol a valuable starting material for creating intricate fluorinated structures. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective, stepwise functionalization, enabling the synthesis of molecules that would be difficult to access through other means.

As a foundational chemical building block, this compound is employed in the development of more complex molecules. chemimpex.com Its structure is inherently polyfunctional, and it can be further elaborated to introduce additional reactive groups. For example, derivatives such as (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid have been synthesized, demonstrating that the initial phenol (B47542) can be transformed into a scaffold bearing multiple, distinct functional groups for subsequent chemical manipulation. vwr.com This capacity makes it a key intermediate for producing a wide array of specifically tailored aromatic compounds.

Intermediate for Heterocyclic Compound Synthesis

The compound's structure is ideally suited for the synthesis of highly substituted heterocyclic systems, which are core components in many areas of chemical research. The halogen atoms can facilitate cyclization reactions or serve as anchor points for building heterocyclic rings.

This compound is a precursor for building a variety of halogenated heterocycles. Its utility is evident in the synthesis of complex indole (B1671886) derivatives, such as 5-Bromo-4-Chloro-1H-Indol-3-Yl L-Alaninate Trifluoroacetate, which serves as a versatile building block for further research. biosynth.com While direct synthesis from the parent phenol is one application, the substitution pattern is a desirable motif in complex heterocyclic scaffolds.

The broader utility of polyhalogenated aromatics as precursors for densely functionalized heterocycles is well-established. For instance, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine are used to generate pentasubstituted pyridines, which are valuable in medicinal chemistry. researchgate.netscilit.com Similarly, other halogenated compounds are used to construct oxygen and sulfur heterocycles, such as 1,4-oxazine derivatives. nih.gov This established reactivity suggests the potential of this compound as a precursor for a diverse range of N, O, and S-containing heterocyclic systems.

Role in Material Science Precursor Chemistry

In material science, fluorinated compounds are prized for the unique properties they impart to polymers and other advanced materials. This compound serves as an important intermediate in this field.

The phenol functional group provides a reactive handle for polymerization processes, while the halogen atoms, particularly fluorine, can enhance the properties of the resulting materials. Fluorinated phenols are utilized in the development of advanced polymers and coatings to improve characteristics such as thermal stability and chemical resistance. chemimpex.com By incorporating this compound or its derivatives as monomers, chemists can create specialized polymers with a high degree of functionalization and precisely tuned physical properties.

Development of Specialized Reagents and Ligands

One of the most significant applications of this compound is its conversion into more specialized chemical tools, such as organoboron reagents for use in modern catalysis.

The transformation of this compound into its corresponding boronic acid derivative, (5-Bromo-4-chloro-2,3-difluorophenyl)boronic acid, creates a highly valuable and specialized reagent. bldpharm.com Boronic acids are crucial substrates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. fujifilm.com This reaction is a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. fujifilm.com

The resulting (5-Bromo-4-chloro-2,3-difluorophenyl)boronic acid is a multifunctional reagent. The boronic acid group can participate in a coupling reaction, while the remaining bromo and chloro substituents can be used in subsequent, different coupling reactions. This allows for the stepwise and controlled synthesis of complex, multi-substituted aromatic structures that are valuable as ligands for catalysis or as intermediates for pharmaceuticals.

Table 1: Synthesized Derivatives of this compound

Derivative Name CAS Number Molecular Formula Key Application
(5-Bromo-4-chloro-2,3-difluorophenyl)boronic acid 2121515-06-6 C₆H₃BBrClF₂O₂ Reagent for Suzuki-Miyaura cross-coupling reactions. bldpharm.comfujifilm.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
1,4-oxazine
5-Bromo-2-chloro-4-fluoro-3-iodopyridine
5-Bromo-4-Chloro-1H-Indol-3-Yl L-Alaninate Trifluoroacetate
This compound
(5-Bromo-4-chloro-2,3-difluorophenyl)boronic acid
(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid
Indole

Future Research Directions and Perspectives

Exploration of Novel Catalytic and Sustainable Synthesis Routes for 5-Bromo-4-chloro-2,3-difluorophenol

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the discovery of novel catalytic and sustainable routes to this compound, moving beyond traditional, often harsh, multi-step syntheses.

One promising avenue is the application of late-stage functionalization strategies on a pre-existing, simpler phenolic core. For instance, the development of highly regioselective halogenation techniques is crucial. Research into enzymatic halogenation, using engineered halogenase enzymes, could offer unparalleled selectivity under mild conditions, minimizing the formation of isomeric byproducts. researchgate.net

Another key area is the exploration of catalytic hydroxylation of a corresponding polyhalogenated benzene (B151609). Recent advancements in organophotoredox and nickel dual catalysis have enabled the hydroxylation of aryl bromides and chlorides using water as the oxygen source, avoiding harsh, strongly basic conditions. nih.govliv.ac.ukuclan.ac.uk Adapting such a system for a 1-bromo-2-chloro-3,4-difluoro-5-X-benzene precursor (where X is a suitable leaving group) could provide a direct and sustainable route.

Furthermore, the use of green solvents and catalysts, such as deep eutectic solvents (DES), should be investigated. chemistryviews.org These biodegradable and inexpensive solvent/catalyst systems have shown efficacy in the synthesis of phenols from boronic acids and could potentially be adapted for the synthesis or transformation of halogenated phenols. chemistryviews.org

Table 1: Potential Catalytic Systems for Sustainable Synthesis

Catalytic Approach Precursor Type Potential Advantages
Organophotoredox/Nickel Dual Catalysis Polyhalogenated Aryl Halide Use of water as hydroxyl source, avoids strong bases, high functional group tolerance. nih.govliv.ac.uk
Enzymatic Halogenation Dihalogenated or Trihalogenated Phenol (B47542) High regioselectivity, mild reaction conditions, environmentally benign. researchgate.net

Investigation of Undiscovered Reaction Pathways and Derivatization Opportunities

The unique arrangement of functional groups on this compound offers a rich landscape for discovering new reactions and creating a diverse library of derivatives. The reactivity of the C-Br bond, the C-Cl bond, and the phenolic hydroxyl group can be selectively targeted.

The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. Future work should explore Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N and C-O bond formation), Heck, and Sonogashira couplings. A significant challenge and area for research will be achieving selective coupling at the C-Br bond without disturbing the C-Cl bond. rsc.org This would allow for the sequential introduction of different functionalities.

The phenolic hydroxyl group is another key reaction handle. Standard derivatizations such as etherification and esterification could be explored to modify the compound's physical and biological properties. Moreover, the hydroxyl group strongly activates the aromatic ring for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. openstax.orglibretexts.org Given that the only available position is ortho to the hydroxyl group (C6), this could provide a route to selectively introduce groups like nitro or alkyl moieties, although the steric hindrance from the adjacent bromine atom will need to be considered.

Finally, the oxidation of the phenol to the corresponding quinone could be a valuable transformation. openstax.org The resulting highly electrophilic quinone would be a potent intermediate for further functionalization, particularly in the synthesis of complex heterocyclic systems.

Table 2: Potential Derivatization Reactions

Reaction Site Reaction Type Potential Reagents Resulting Functional Group
C-Br Bond Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base Aryl
C-Br Bond Buchwald-Hartwig Amination Amine, Pd or Cu catalyst, base Amino
Hydroxyl Group Williamson Ether Synthesis Alkyl halide, base Ether
Hydroxyl Group Esterification Acyl chloride or carboxylic acid Ester
Aromatic Ring (C6) Electrophilic Nitration HNO₃, H₂SO₄ Nitro

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deep understanding of reaction mechanisms is essential for optimizing reaction conditions and discovering new reactivity. Advanced in situ spectroscopic techniques can provide real-time data on reaction kinetics, transient intermediates, and catalyst speciation.

For instance, in situ Fourier-transform infrared (FTIR) spectroscopy, such as ReactIR, could be employed to monitor the progress of derivatization reactions at the hydroxyl group, tracking the consumption of the O-H stretch and the appearance of new functional group vibrations. researchgate.net Similarly, for cross-coupling reactions at the C-Br bond, in situ NMR spectroscopy could be used to observe the formation of catalytic intermediates and the rate of product formation, providing crucial insights into the catalytic cycle. acs.orgnih.gov

Ultrafast spectroscopic methods could even be used to study photochemical reactions of the compound. Studies on phenol have shown that its photochemical behavior at interfaces can be dramatically different from that in bulk solution, a phenomenon that could be relevant for this compound in environmental or materials contexts. nih.gov

Computational Design of New Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and reducing the need for trial-and-error synthesis.

Future computational studies on this compound could focus on several key areas. DFT calculations can be used to predict the relative reactivity of the C-Br and C-Cl bonds towards cross-coupling reactions, helping to identify conditions for selective functionalization. imist.ma The impact of the four halogen substituents on the acidity of the phenolic proton (pKa), the bond dissociation energy of the O-H bond, and the molecule's redox potential can be modeled. rsc.orgdominican.edu

Furthermore, computational methods can be used to design new derivatives with specific desired properties. For example, the electronic properties (HOMO/LUMO energies), dipole moment, and polarizability of potential derivatives can be calculated to screen for candidates for applications in materials science, such as nonlinear optics or organic electronics. imist.ma In the context of drug discovery, molecular docking simulations could be used to predict the binding affinity of derivatives to specific biological targets. nih.gov

Table 3: Properties and Parameters for Computational Investigation

Computational Method Property/Parameter to Investigate Potential Insight
Density Functional Theory (DFT) Bond Dissociation Energies (C-Br, C-Cl) Predict site-selectivity in cross-coupling reactions. imist.ma
DFT with Solvation Model pKa of Phenolic Hydroxyl Group Understand acidity and reactivity in different media.
Time-Dependent DFT (TD-DFT) Electronic Absorption Spectra (UV-Vis) Predict optical properties of derivatives.

Expanding the Scope of Applications as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential as a building block for more complex, high-value molecules. The derivatization pathways discussed above open doors to a wide range of applications.

In medicinal chemistry, halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate properties like lipophilicity, metabolic stability, and binding affinity through halogen bonding. researchgate.netacs.org Derivatives of this compound could be synthesized and screened for various biological activities, serving as scaffolds for new drugs. slideshare.netrsc.org

In agrochemical research, halogenated phenols and their derivatives, such as phenoxyacetic acids, have been used as herbicides and fungicides. google.com The unique halogenation pattern of the title compound could lead to the discovery of new agrochemicals with novel modes of action or improved properties.

In materials science, phenolic compounds are used to create functional polymers and materials. researchgate.netnih.govunimelb.edu.au The ability to polymerize or incorporate this compound and its derivatives into larger structures could lead to new materials with enhanced thermal stability, flame retardancy (due to the high halogen content), or specific electronic properties. google.comrsc.org

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4-chloro-2,3-difluorophenol in academic settings?

Synthesis of polyhalogenated phenols typically involves sequential halogenation or deprotection of protected intermediates. For this compound:

  • Electrophilic Halogenation : Bromination and chlorination can be achieved using reagents like NBS\text{NBS} (N-bromosuccinimide) or Cl2\text{Cl}_2 in the presence of Lewis acids (e.g., FeCl3\text{FeCl}_3) under inert conditions to prevent oxidation .
  • Fluorination : Fluorine introduction often employs DAST\text{DAST} (diethylaminosulfur trifluoride) or halogen exchange via aromatic nucleophilic substitution (SNAr) .
  • Purification : Column chromatography or recrystallization is critical due to the compound’s sensitivity to decomposition. Yield optimization (>90%) may require continuous flow reactors for precise temperature and pressure control .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Methods :
    • 1H NMR&13C NMR^1\text{H NMR} \& ^{13}\text{C NMR} : Distinct peaks for aromatic protons (δ 6.5–7.5 ppm) and halogen substituent effects on chemical shifts .
    • GC-MS/HPLC : Purity assessment (>97%) via retention time comparison with standards. Thermo Scientific reports 97% purity using HPLC with a C18 column and acetonitrile/water mobile phase .
  • Thermal Analysis : Melting point determination (expected range: 40–50°C based on analogs like 6-Chloro-2,3-difluorophenol, mp ~40°C) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the halogenation of polyhalogenated phenols?

  • Regioselectivity Control : Use directing groups (e.g., boronic acids) to guide halogen placement. For example, boronic acid intermediates enable Suzuki-Miyaura coupling for precise substitution patterns .
  • Inert Atmosphere : Halogenation under N2\text{N}_2 or argon minimizes oxidation byproducts. Evidence from 6-Chloro-2,3-difluorophenol synthesis shows >90% yield under inert conditions .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) enhance selectivity in cross-coupling reactions, reducing undesired dihalogenation .

Q. How do electronic effects of multiple halogen substituents influence reactivity in cross-coupling reactions?

  • Electron-Withdrawing Effects : The –Br, –Cl, and –F groups deactivate the aromatic ring, slowing electrophilic substitution but enhancing SNAr reactivity.
  • Computational Insights : Density Functional Theory (DFT) studies predict reactive sites. For example, the para-position to –Br in this compound may show higher electrophilicity for Suzuki couplings .
  • Experimental Data : Boronic acid derivatives (e.g., 5-Bromo-4-chloro-2,3-difluorophenylboronic acid) exhibit stability in cross-coupling, with reported boiling points of 352.7°C and logP 2.47 .

Key Applications in Research

  • Pharmaceutical Intermediates : Analogous compounds like 4-Ethoxy-2,3-difluorophenol are used in neurological and cardiovascular drug synthesis, suggesting potential for this compound in targeted therapies .
  • Material Science : Fluorinated phenols serve as precursors for liquid crystals or agrochemicals, leveraging halogen-directed reactivity .

Safety and Handling

  • Storage : Store at 0–6°C in amber vials to prevent photodegradation .
  • Hazards : Potential skin/eye irritant (H315, H319); use PPE and fume hoods during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.